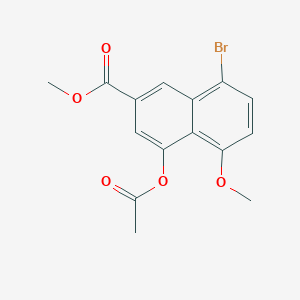
3-Bromomethyl-2-methoxy-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromomethyl-2-methoxy-4-methylpyridine is a chemical compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromomethyl group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-2-methoxy-4-methylpyridine typically involves the bromination of 2-methoxy-4-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromomethyl-2-methoxy-4-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include piperidine derivatives.
Applications De Recherche Scientifique
3-Bromomethyl-2-methoxy-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-Bromomethyl-2-methoxy-4-methylpyridine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylpyridine: Lacks the methoxy group, making it less versatile in certain synthetic applications.
3-Bromo-2-methylpyridine: Lacks the methoxy group and has different reactivity due to the absence of the electron-donating methoxy group.
2-Methoxy-4-methylpyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
3-Bromomethyl-2-methoxy-4-methylpyridine is unique due to the presence of both the bromomethyl and methoxy groups, which provide a combination of reactivity and electronic properties that are valuable in synthetic chemistry. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the methoxy group can participate in various oxidation and reduction reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
451458-77-8 |
|---|---|
Formule moléculaire |
C8H10BrNO |
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
3-(bromomethyl)-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,5H2,1-2H3 |
Clé InChI |
CNXHUAVROZGQRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


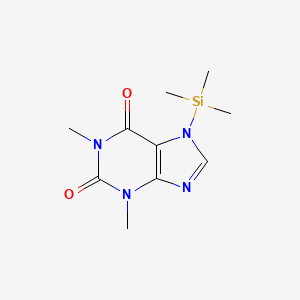
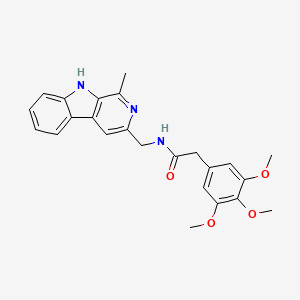


![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)
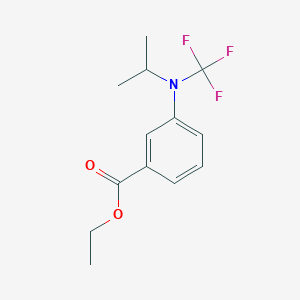
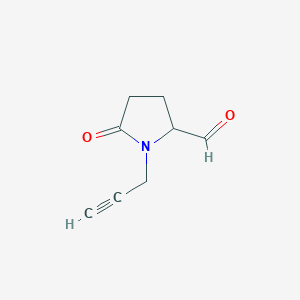

![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)

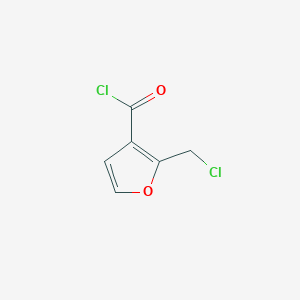
![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)
